![molecular formula C23H18FN5O2S B2956031 N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide CAS No. 881547-83-7](/img/structure/B2956031.png)

N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

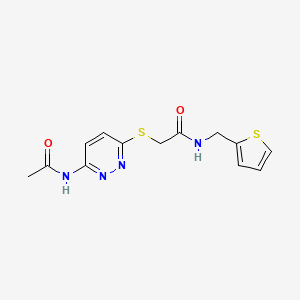

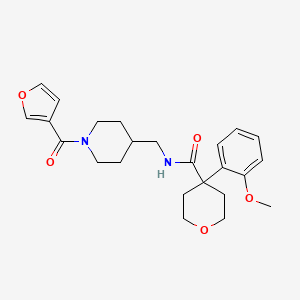

The compound “N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a triazoloquinoxaline ring, and a benzenesulfonamide group .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution . This involves reacting a precursor molecule with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a complex, multi-ring structure due to the presence of the triazoloquinoxaline and benzenesulfonamide groups .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study involved the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives to explore their structural requirements essential for anticancer activity. Compounds were evaluated against human neuroblastoma and human colon carcinoma cell lines, with some displaying significant cytotoxicity, indicating potential as anticancer agents (B. N. Reddy et al., 2015).

Antidepressant and Receptor Antagonism

Research on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines showed potential as rapid-acting antidepressant agents. These compounds demonstrated affinity for adenosine A1 and A2 receptors, suggesting their therapeutic potential as novel antidepressants (R. Sarges et al., 1990).

Antibacterial and Antifungal Activities

A study on new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties explored their antimicrobial activity. These compounds showed promising results against both Gram-positive and Gram-negative bacteria, as well as a yeast-like fungus, highlighting their potential as antimicrobial agents (S. Y. Hassan, 2013).

Synthesis and Molecular Design

Efficient synthetic strategies for compounds related to the chemical structure of interest have been explored. These studies not only provide insights into the chemical synthesis of complex molecules but also lay the groundwork for further pharmacological exploration (Walid Fathalla, 2015).

Antimicrobial Agents

Compounds incorporating the quinoxaline moiety have been evaluated for their antimicrobial properties. Novel synthesis and screening of these derivatives have led to the identification of potent antibacterial agents, which could be valuable in the development of new antibiotics (M. Badran et al., 2003).

Zukünftige Richtungen

The future research directions for this compound could involve further studies on its synthesis, structure, and potential biological activities. This could include testing its potential as an antiviral or antimicrobial agent, studying its physical and chemical properties, and investigating its safety and potential hazards .

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antiviral and antimicrobial activities , and some derivatives have shown inhibitory activities towards c-Met/VEGFR-2 kinases .

Mode of Action

It’s known that compounds with similar structures can interact with their targets in a way that inhibits their function . For instance, some derivatives have been found to inhibit the growth of cancer cells by interacting with c-Met and VEGFR-2 .

Biochemical Pathways

For instance, some derivatives have been found to inhibit the growth of cancer cells by affecting the intracellular c-Met signaling .

Pharmacokinetics

The design and synthesis of similar compounds often aim to optimize these properties to improve bioavailability .

Result of Action

Similar compounds have been found to exhibit cytotoxicity at certain concentrations . Some derivatives have been found to inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis .

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some triazoloquinoxalines have been found to intercalate with DNA, suggesting that they may interact with DNA and RNA molecules .

Cellular Effects

Related compounds have shown promising antiproliferative activities against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O2S/c1-15-7-13-18(14-8-15)32(30,31)28(2)22-23-27-26-21(16-9-11-17(24)12-10-16)29(23)20-6-4-3-5-19(20)25-22/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJZRWAVRCDBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2955948.png)

![Ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2955950.png)

![3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B2955955.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2955957.png)

![3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid](/img/structure/B2955964.png)

![Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2955969.png)

![N-(1-Cyanocyclohexyl)-2-[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2955970.png)

![N-{2-cyano-1-[4-(4-methoxyphenyl)piperazino]vinyl}-N'-(4-methylphenyl)urea](/img/structure/B2955971.png)